11-Iodo-10-undecylenic acid
Description
11-Iodo-10-undecylenic acid (CAS: 76998-90-8) is a halogenated derivative of the medium-chain fatty acid 10-undecylenic acid. Its molecular formula is C₁₁H₁₉IO₂, with a molecular weight of 310.17 g/mol . The compound features a terminal double bond at the C10 position and an iodine atom substituted at C11, distinguishing it from the parent acid.
Properties
CAS No. |
76998-90-8 |
|---|---|
Molecular Formula |
C11H19IO2 |
Molecular Weight |
310.17 g/mol |
IUPAC Name |
(E)-11-iodoundec-10-enoic acid |
InChI |
InChI=1S/C11H19IO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+ |
InChI Key |
QYRCYLIYZMESCE-CSKARUKUSA-N |
Isomeric SMILES |
C(CCCCC(=O)O)CCC/C=C/I |
Canonical SMILES |
C(CCCCC(=O)O)CCCC=CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Iodo-10-undecylenic acid can be synthesized through the iodination of undecylenic acid. The process involves the reaction of undecylenic acid with iodine in the presence of a suitable catalyst. The reaction conditions typically include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents like chloroform or carbon tetrachloride.
Catalyst: A catalyst such as silver nitrate may be used to facilitate the iodination reaction.
Industrial Production Methods: Industrial production of 11-Iodo-10-undecylenic acid follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Undecylenic acid and iodine.
Reaction Vessels: Large-scale reactors with temperature control.
Purification: The product is purified through distillation or recrystallization to obtain high-purity 11-Iodo-10-undecylenic acid.
Chemical Reactions Analysis
Halogen-Specific Substitution Reactions
The iodine atom at the 11th position serves as a reactive site for nucleophilic substitution. For example:
-
SN2 displacement : Reaction with hydroxide (OH⁻) or amines (NH₃) under basic conditions replaces iodine with nucleophiles, yielding derivatives like 11-hydroxy- or 11-amino-10-undecylenic acid.
-
Electrophilic substitution : Iodine’s polarizable nature facilitates electrophilic aromatic substitution in conjugated systems, though this is less common in aliphatic chains.
Conditions :
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
-
Temperatures between 50–80°C optimize reaction rates.
Double Bond Reactivity
The terminal double bond (C10–C11) undergoes characteristic alkene reactions:
Mechanistic Notes :
-
Ozonolysis follows the Criegee mechanism, generating carbonyl oxides (e.g., iodinated aldehydes) that oligomerize or decompose .
-
Epoxidation stereoselectivity is influenced by iodine’s steric bulk .
Oxidative and Radical Pathways
The iodine substituent and allylic hydrogens enable radical chain reactions:
-
Photolysis : UV irradiation (λ > 295 nm) cleaves the C–I bond, producing iodine radicals (I- ) and alkyl radicals that initiate polymerization or cross-coupling .
-
Autoxidation : Reaction with O₂ forms hydroperoxides at the allylic position (C9), detectable via mass spectrometry .
Key Products :
Acid-Catalyzed Condensation
The carboxylic acid group participates in esterification and amidation:
-
Esterification : Reaction with alcohols (R–OH) under H₂SO₄ catalysis yields iodinated esters.
-
Amide formation : Coupling with amines via DCC/NHS produces bioactive analogues.
Mass Spectrometric Signatures
Negative-ion electrospray mass spectrometry reveals characteristic fragmentation patterns:
| m/z Peak | Assignment | Source |
|---|---|---|
| 310.17 | [M–H]⁻ (C₁₁H₁₉IO₂) | |
| 183.2 | Loss of I + CO₂ | Analogous to |
| 215.2 | Oligomerization intermediates |
Polymerization and Oligomerization
Carbonyl oxides generated during ozonolysis react with carboxylic acid groups to form oligomers:
Mass spectral data (e.g., m/z 385.3 for dimers) confirm chain propagation via iodinated intermediates .
Comparative Reactivity Insights
Scientific Research Applications
Chemistry: 11-Iodo-10-undecylenic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers .
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on cellular processes. It is also used in the synthesis of bioactive molecules .
Medicine: Its iodine content enhances its biological activity .
Industry: In the industrial sector, 11-Iodo-10-undecylenic acid is used in the production of specialty chemicals, including surfactants and lubricants. It is also used in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of 11-Iodo-10-undecylenic acid involves its interaction with cellular components. The iodine atom in the compound can disrupt cellular processes by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in fatty acid biosynthesis, leading to the disruption of cell membrane integrity.
Oxidative Stress: The iodine atom can generate reactive oxygen species, causing oxidative stress and damage to cellular components.
Molecular Targets and Pathways:
Fatty Acid Biosynthesis Pathway: Inhibition of key enzymes in this pathway.
Oxidative Stress Pathway: Induction of oxidative stress leading to cell damage.
Comparison with Similar Compounds
10-Undecenoic Acid (Parent Compound)
Molecular Data
Key Differences
- Applications: 10-Undecenoic acid: Widely used as an antifungal agent (e.g., in treatments for athlete’s foot) and as a precursor for polymers . 11-Iodo derivative: Primarily utilized in specialized organic syntheses or as an intermediate in drug development .
- Safety: 10-Undecenoic acid: Classified as a skin/eye irritant (H315, H319) and hazardous to aquatic life (H412) .
10-Undecenoic Acid Monoethanolamine (Salt Form)
Molecular Data
| Property | 10-Undecenoic Acid Monoethanolamine |
|---|---|
| CAS No. | 56532-40-2 |
| Molecular Formula | C₁₃H₂₇NO₃ |
| Molecular Weight (g/mol) | 245.36 |
Comparison
- Solubility: The monoethanolamine salt exhibits higher water solubility than both 10-undecenoic acid and its iodo derivative due to ionic interactions .
- Applications : Used in formulations requiring enhanced solubility, such as topical antifungal creams .
- Safety : Similar irritant properties as the parent acid but with modified handling requirements (e.g., glove use) .
10-Undecynoic Acid (Alkyne Derivative)
Molecular Data
| Property | 10-Undecynoic Acid |
|---|---|
| CAS No. | 2777-65-3 |
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight (g/mol) | 182.26 |
Comparison
- Structure : Features a terminal alkyne group (C≡C) instead of a double bond, enabling click chemistry applications .
- Reactivity : The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation .
- Applications : More niche than the iodo derivative, used in polymer science and biolabeling .
Methyl 10-Methylundecanoate (Ester Derivative)
Molecular Data
| Property | Methyl 10-Methylundecanoate |
|---|---|
| CAS No. | 5129-56-6 |
| Molecular Formula | C₁₃H₂₆O₂ |
| Molecular Weight (g/mol) | 214.34 |
Comparison
- Volatility : Higher than carboxylic acids due to esterification, making it suitable for fragrances or plasticizers .
- Reactivity : Less reactive than the iodo derivative, with stability under ambient conditions .
Research and Regulatory Considerations
- Synthesis: The iodo derivative may be synthesized via halogenation of 10-undecenoic acid using agents like N-Iodosuccinimide (CAS: 516-12-1) .
- Regulatory Status: 10-Undecenoic acid is EPA-registered (PC Code: 085501) , while the iodo variant lacks explicit regulatory data but likely falls under halogenated substance guidelines.
Q & A
Q. How can 11-Iodo-10-undecylenic acid be integrated into materials science research?
- Methodology: Explore its use as a surfactant in nanoparticle synthesis (e.g., Au/I nanocomposites). Characterize surface morphology via TEM and SAXS. Compare with non-iodinated analogs to isolate iodine’s role .
- Challenges: Address discrepancies in colloidal stability by correlating zeta potential measurements with iodine content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
